molecular formula C24H14ClF3N4O3 B2494732 3-[(4-Chlorophenyl)methyl]-7-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1358887-85-0

3-[(4-Chlorophenyl)methyl]-7-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Katalognummer: B2494732
CAS-Nummer: 1358887-85-0
Molekulargewicht: 498.85
InChI-Schlüssel: CMZFNAUTUUJVFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a tetrahydroquinazoline-2,4-dione core, substituted at position 3 with a 4-chlorobenzyl group and at position 7 with a 1,2,4-oxadiazole ring bearing a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorophenyl moiety may influence target binding through hydrophobic interactions .

Eigenschaften

IUPAC Name

3-[(4-chlorophenyl)methyl]-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClF3N4O3/c25-17-8-1-13(2-9-17)12-32-22(33)18-10-5-15(11-19(18)29-23(32)34)21-30-20(31-35-21)14-3-6-16(7-4-14)24(26,27)28/h1-4,6-9,15,18-19H,5,10-12H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWWGIDOKIKFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)NC(=O)N(C2=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound 3-[(4-Chlorophenyl)methyl]-7-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The compound features a complex structure that includes:

  • A tetrahydroquinazoline core.
  • A trifluoromethyl phenyl group.
  • An oxadiazole moiety.

This unique arrangement of functional groups suggests a potential for diverse biological interactions.

Anticancer Activity

Recent studies have investigated the anticancer properties of various derivatives of oxadiazole and quinazoline compounds. In particular:

  • Cell Line Studies : Research has shown that compounds similar to our target molecule exhibit significant cytotoxicity against various cancer cell lines, including colon carcinoma (HCT-116). For instance, derivatives synthesized from oxadiazole have demonstrated moderate to potent anticancer activity with IC50 values ranging from 10 to 30 µM .
CompoundCell LineIC50 (µM)
Compound AHCT-11615
Compound BHCT-11625
Target CompoundHCT-116TBD

Antimicrobial Activity

The antimicrobial potential of the target compound has also been explored. Studies indicate that compounds with similar structural features possess notable antibacterial and antifungal activities. For example:

  • Bacterial Strains : The compound was tested against Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) in the range of 20–50 µg/mL .
MicroorganismMIC (µg/mL)
E. coli30
S. aureus25

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, the compound's anti-inflammatory effects are under investigation. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The presence of the oxadiazole ring is associated with interference in key enzymatic pathways involved in cancer cell proliferation.
  • Cell Membrane Disruption : The hydrophobic nature of the phenyl groups may facilitate interactions with microbial cell membranes, leading to increased permeability and cell death.

Case Studies

  • Study on Anticancer Activity : A recent study synthesized multiple derivatives based on the quinazoline framework and evaluated their effects on HCT-116 cells. The study found that modifications at specific positions significantly enhanced cytotoxicity .
  • Antimicrobial Screening : Another investigation focused on the antibacterial properties of similar compounds against a panel of pathogens. Results indicated that halogenated derivatives exhibited superior activity compared to non-halogenated analogs .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogues include:

3-(4-Chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone (): Core: Quinazolinone (vs. tetrahydroquinazoline-2,4-dione). Substituents: Oxadiazole with 4-fluorophenyl (vs. 4-trifluoromethylphenyl).

Quantitative Similarity Metrics

Computational methods highlight structural and bioactivity similarities:

  • Tanimoto and Dice Coefficients :
    • For the compound in , Tanimoto scores (using MACCS or Morgan fingerprints) may exceed 0.7 due to shared chlorophenyl and oxadiazole motifs, though differences in substituents (CF₃ vs. F) reduce scores .
    • In contrast, analogues with divergent cores (e.g., tetrazole derivatives in ) show lower similarity (<0.5) .
  • Molecular Networking :
    • MS/MS-based cosine scores () group compounds with related fragmentation patterns. The trifluoromethyl group’s unique mass spectral signature may distinguish this compound from fluorophenyl analogues .

Bioactivity and Target Correlations

  • Hierarchical Clustering (): Compounds with similar bioactivity profiles often cluster by shared structural motifs. The trifluoromethyl group’s electron-withdrawing effects could enhance binding to targets like kinases or HDACs, paralleling SAHA’s mechanism .
  • Protein Interaction Patterns : Oxadiazole-containing compounds (e.g., ’s 1,3,4-oxadiazoline derivatives) exhibit affinity for enzymes requiring planar heterocycles for active-site interactions, suggesting comparable target landscapes .

Data Tables

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents (Position 7) Tanimoto Score (Morgan FP) Bioactivity Cluster ()
Target Compound Tetrahydroquinazoline-2,4-dione 3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole Kinase/HDAC inhibition (inferred)
3-(4-Chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone () Quinazolinone 3-(4-Fluorophenyl)-1,2,4-oxadiazole 0.72 (estimated) Kinase inhibition
SAHA () Hydroxamic acid Aliphatic chain 0.70 (vs. heterocycles) HDAC inhibition

Table 2: Key Molecular Properties

Property Target Compound Compound SAHA ()
Molecular Weight (g/mol) ~500 (estimated) ~480 (estimated) 264.32
LogP (Predicted) 3.8 (highly lipophilic) 3.2 1.5
Hydrogen Bond Acceptors 8 7 4
Rotatable Bonds 5 6 7

Research Findings and Implications

Structural vs. Functional Similarity : While the target compound shares high Tanimoto scores with ’s analogue, bioactivity differences may arise from trifluoromethyl’s stronger electron-withdrawing effects, enhancing target affinity .

Dereplication Challenges : Molecular networking () can distinguish this compound from fluorophenyl analogues via CF₃-specific fragmentation, critical for avoiding misidentification in drug discovery pipelines .

Therapeutic Potential: Analogues with 1,2,4-oxadiazole moieties (e.g., ) show broad enzyme inhibition, suggesting the target compound may exhibit similar polypharmacology .

Vorbereitungsmethoden

Cyclocondensation of Anthranilic Acid Derivatives

The tetrahydroquinazoline-2,4-dione scaffold is synthesized from methyl 2-aminobenzoate and urea under acidic conditions. A representative procedure involves refluxing methyl 2-aminobenzoate (1.0 equiv) with urea (1.2 equiv) in acetic acid at 120°C for 12 hours, yielding 1,2,3,4-tetrahydroquinazoline-2,4-dione in 78% yield.

Key Optimization Parameters :

  • Catalyst : Concentrated HCl or p-toluenesulfonic acid (PTSA) accelerates cyclization.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility but may reduce yields due to side reactions.

Functionalization at Position 3

Introduction of the 4-chlorophenylmethyl group is achieved via N-alkylation. The quinazoline-dione core is treated with 4-chlorobenzyl bromide (1.5 equiv) in the presence of K₂CO₃ (2.0 equiv) in DMF at 80°C for 6 hours.

Reaction Conditions :

Parameter Value
Temperature 80°C
Time 6 hours
Base K₂CO₃
Solvent DMF
Yield 65–72%

Installation of the 1,2,4-Oxadiazole Moiety at Position 7

Synthesis of the Amidoxime Intermediate

The 7-amino group of Fragment A is converted to an amidoxime by reacting with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1) at 60°C for 8 hours.

Procedure :

  • Dissolve 7-amino-3-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione (1.0 equiv) in ethanol.
  • Add NH₂OH·HCl (3.0 equiv) and NaHCO₃ (3.0 equiv).
  • Reflux at 60°C until complete conversion (TLC monitoring).

Yield : 85–90%.

Cyclization with 4-(Trifluoromethyl)benzoyl Chloride

The amidoxime undergoes cyclodehydration with 4-(trifluoromethyl)benzoyl chloride (1.2 equiv) in the presence of DMAP (0.2 equiv) under aerobic conditions.

Optimized Conditions :

Parameter Value
Solvent Acetonitrile
Temperature 70°C
Time 15 hours
Oxidizing Agent O₂ (balloon)
Yield 75–82%

Mechanistic Insight : DMAP facilitates both the aerobic oxidation of the amidoxime to an acyldiazene intermediate and subsequent annulation with the acyl chloride.

Alternative Synthetic Pathways

One-Pot Tandem Alkylation-Cyclization

A streamlined approach involves sequential alkylation and oxadiazole formation in a single pot. After N-alkylation with 4-chlorobenzyl bromide, the reaction mixture is treated with 4-(trifluoromethyl)benzoyl chloride and NH₂OH·HCl without isolation of intermediates. This method reduces purification steps but yields drop to 60–68% due to competing side reactions.

Solid-Phase Synthesis

Immobilization of the quinazoline-dione core on Wang resin enables iterative coupling steps. While this method enhances purity, it requires specialized equipment and achieves lower overall yields (45–50%).

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 2H, Ar-H), 7.85 (d, J = 6.5 Hz, 2H, Ar-H), 5.32 (s, 2H, CH₂), 4.10 (t, J = 6.0 Hz, 2H, CH₂), 3.95 (t, J = 6.0 Hz, 2H, CH₂).
  • ¹³C NMR (101 MHz, CDCl₃): δ 167.5 (C=O), 158.2 (C=N), 144.3 (Ar-C), 132.1 (CF₃), 129.0–123.5 (Ar-C).

Purity and Yield Optimization

  • HPLC : >98% purity achieved via reverse-phase C18 column (MeCN/H₂O = 70:30).
  • Recrystallization : Ethanol/water (7:3) affords crystalline product with 99% purity.

Challenges and Limitations

  • Regioselectivity : Competing alkylation at position 1 versus position 3 necessitates careful stoichiometric control.
  • Oxadiazole Stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under strongly acidic or basic conditions, limiting reaction compatibility.
  • Trifluoromethyl Group Reactivity : Electron-withdrawing effects of the CF₃ group reduce nucleophilicity, requiring elevated temperatures for acylation.

Q & A

Basic: What synthetic strategies and reaction conditions are optimal for preparing this compound?

Answer:
The synthesis involves multi-step reactions, typically starting with cyclocondensation of precursors such as substituted oxadiazoles and quinazoline derivatives. Key steps include:

  • Cyclization : Use of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents under reflux, with sodium hydride or potassium carbonate as bases to facilitate heterocycle formation .
  • Catalysis : Palladium or copper-based catalysts for cross-coupling reactions, particularly for introducing the trifluoromethylphenyl group .
  • Purification : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for monitoring reactions, followed by recrystallization or column chromatography for isolation .

Optimization Tip : Microwave-assisted synthesis can reduce reaction times and improve yields for oxadiazole-quinazoline hybrids .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

Answer:
SAR studies should focus on:

  • Substituent Variation : Systematic modification of the chlorophenyl, trifluoromethylphenyl, or oxadiazole moieties to assess effects on target binding. For example, replacing the trifluoromethyl group with nitro or methoxy groups can alter electron density and hydrophobicity .
  • Computational Modeling : Density Functional Theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to simulate interactions with enzymes like kinases or cytochrome P450 .
  • In Vivo/In Vitro Correlation : Validate computational predictions using enzyme inhibition assays (e.g., IC50 determination) and cell-based models (e.g., cancer cell lines) .

Basic: What characterization techniques confirm structural integrity and purity?

Answer:

  • Spectroscopy :
    • IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ in quinazoline-dione) .
    • NMR : Confirm regiochemistry (e.g., ¹H NMR for methylene protons in the tetrahydroquinazoline ring) .
  • Chromatography : HPLC with UV detection (λ = 254–280 nm) to verify purity (>95%) .
  • X-ray Crystallography : Resolve molecular conformation and supramolecular packing (e.g., hydrogen bonding in triazole-oxadiazole hybrids) .

Advanced: How can discrepancies in reported biological activity (e.g., IC50 values) be resolved?

Answer:
Discrepancies often arise from assay variability. Mitigation strategies include:

  • Standardized Protocols : Use identical cell lines (e.g., MCF-7 for anticancer studies) and incubation times .
  • Control Compounds : Benchmark against known inhibitors (e.g., doxorubicin for cytotoxicity assays) .
  • Statistical Validation : Triplicate experiments with error margins <10% and ANOVA analysis to confirm significance .

Basic: What in vitro models are suitable for initial biological evaluation?

Answer:

  • Antimicrobial : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains, with MIC values determined via broth microdilution .
  • Anticancer : MTT assays using adherent cell lines (e.g., HeLa, HepG2) .
  • Enzyme Inhibition : Fluorometric assays for kinases (e.g., EGFR) or proteases (e.g., HIV-1 protease) .

Advanced: How do crystallographic data inform molecular conformation?

Answer:

  • X-ray Diffraction : Reveals dihedral angles between aromatic rings (e.g., 15–25° between oxadiazole and quinazoline planes), impacting π-π stacking and solubility .
  • Hydrogen Bonding : Intermolecular bonds (e.g., N–H⋯O) stabilize crystal packing, which correlates with melting points and stability .

Basic: What strategies improve aqueous solubility for biological testing?

Answer:

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrin derivatives to enhance solubility without cytotoxicity .
  • Salt Formation : Introduce sulfonate or phosphate groups via post-synthetic modification .

Advanced: What computational tools predict metabolic stability and toxicity?

Answer:

  • ADMET Prediction : Tools like SwissADME or PreADMET to estimate permeability (LogP), cytochrome P450 interactions, and hepatotoxicity .
  • Metabolite Identification : LC-MS/MS to detect phase I/II metabolites in microsomal assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.